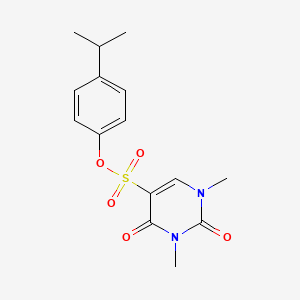
(4-Propan-2-ylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For example, aromatic nucleophilic substitution has been used in the synthesis of similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity.Aplicaciones Científicas De Investigación
Crystal Structures and Organic Synthesis
Research by Balasubramani et al. (2007) delves into the crystal structures of pyrimethamine derivatives, highlighting the significance of sulfonate/carboxylate interactions. This study underscores the utility of pyrimidine derivatives in understanding molecular interactions essential for drug design and material science applications. The sulfonate group's role in mimicking carboxylate anions suggests potential in designing novel compounds with specific binding affinities (Balasubramani, Muthiah, & Lynch, 2007).
Chemical Synthesis and Material Applications
Fang et al. (2002) and Yin et al. (2003) have contributed to the development of sulfonated polyimides, showcasing these materials' potential in fuel cell applications due to their proton conductivity and water stability. These findings open avenues for the creation of more efficient and durable materials for energy conversion technologies (Fang, Guo, Harada, Watari, Tanaka, Kita, & Okamoto, 2002); (Yin, Fang, Cui, Tanaka, Kita, & Okamoto, 2003).
Biomedical Research and Drug Synthesis
Li et al. (2014) explored the synthesis of 1,8-dioxo-decahydroacridines derivatives bearing the sulfonamide moiety, demonstrating moderate to potent cytotoxic activity against various human tumor cell lines. This study signifies the role of sulfonate-containing compounds in developing new therapeutic agents with potential anticancer properties (Li, Ding, Xu, Zhang, Wang, Zhou, & Li, 2014).
Antimicrobial Applications
Fadda et al. (2016) synthesized novel sulfonate derivatives with pyridinium, quinolinium, and isoquinolinium groups, evaluating their antimicrobial and antifungal activities. The study found that certain derivatives showed high activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating the potential use of sulfonate derivatives in antimicrobial agent development (Fadda, El-Mekawy, & AbdelAal, 2016).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is often studied in the context of biological systems for pharmaceutical compounds.
Safety and Hazards
Propiedades
IUPAC Name |
(4-propan-2-ylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-10(2)11-5-7-12(8-6-11)22-23(20,21)13-9-16(3)15(19)17(4)14(13)18/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNRDXZLOVSHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propan-2-ylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

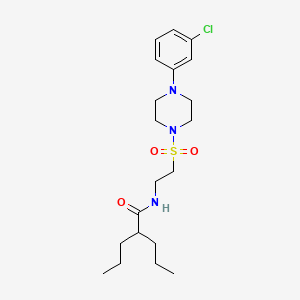
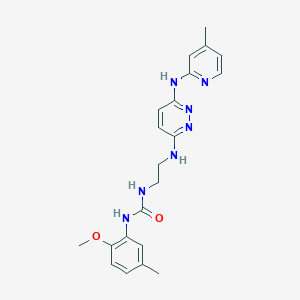
![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2579466.png)
![ethyl 4-(2-((2-((5-chloro-2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2579469.png)
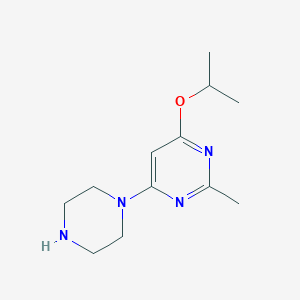
![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2579471.png)
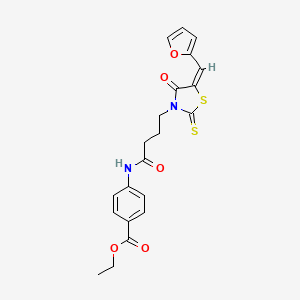
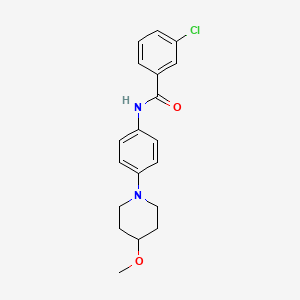
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-2-(2-thienyl)acetamide](/img/structure/B2579478.png)

![7-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2579482.png)
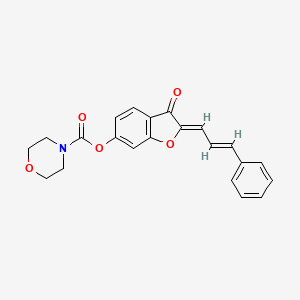
![[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2579485.png)
![N-[4-(Aminomethyl)phenyl]-2-iodobenzamide](/img/structure/B2579486.png)